molecular formula C11H10BrN3S B2674085 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 341013-59-0

4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2674085
CAS RN: 341013-59-0
M. Wt: 296.19
InChI Key: IXKYFOJFVVHCED-UHFFFAOYSA-N
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Description

4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C11H10BrN3S . It has a molecular weight of 296.19 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is SC1=NN=C (C2=CC (Br)=CC=C2)N1CC=C . The InChI string is 1S/C11H10BrN3S/c1-2-6-15-10 (13-14-11 (15)16)8-4-3-5-9 (12)7-8/h2-5,7H,1,6H2, (H,14,16) .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Chemical Synthesis and Characterization

Triazole derivatives, including those similar to "4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol," are often synthesized and characterized for their structural and electronic properties. The synthesis processes involve various methods, including microwave irradiation and classical conditions, leading to regioselective alkylation. These synthetic pathways are crucial for exploring the chemical behavior and potential applications of triazole derivatives in medicinal chemistry and material science (Ashry et al., 2006).

Antimicrobial and Antifungal Activity

Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. These compounds have been evaluated for their potential to inhibit the growth of various pathogens, showcasing the importance of triazole derivatives in developing new therapeutic agents. The structure-activity relationship (SAR) studies of these compounds help in understanding how different substitutions on the triazole ring affect their biological activity (El‐Sayed et al., 2013).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties, demonstrating effectiveness in protecting metals against corrosion in various environments. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures (Al-amiery et al., 2020).

Safety and Hazards

The compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

3-(3-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKYFOJFVVHCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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